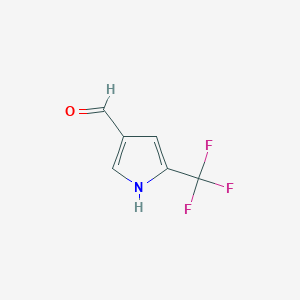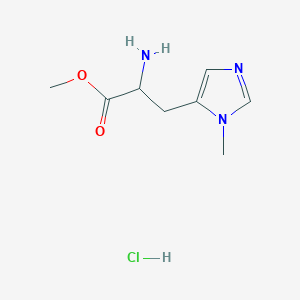
Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride
Übersicht
Beschreibung
Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride, also known as MIA-Pro-OMe hydrochloride, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a prodrug of the amino acid L-histidine and has been shown to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Agent
Imidazole derivatives, including Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride, have been extensively studied for their antibacterial properties. They are known to interfere with the biosynthesis of ergosterol, an essential component of fungal cell membranes, and exhibit a broad spectrum of activity against various bacterial strains .
Anticancer Research
The imidazole ring is a common feature in many compounds with anticancer activity. Research has shown that imidazole-containing compounds can inhibit the proliferation of cancer cells by interfering with cell signaling pathways. This compound’s potential in oncology research lies in its ability to be a part of novel therapeutic agents targeting specific cancer types .
Anti-inflammatory Applications
Imidazole derivatives are known to possess anti-inflammatory properties, making them valuable in the development of new anti-inflammatory drugs. They can modulate the activity of cyclooxygenase enzymes, which play a key role in the inflammatory process .
Antiviral Research
The structural similarity of imidazole derivatives to nucleotides makes them suitable candidates for antiviral drug development. They can act as inhibitors of viral replication by mimicking the natural substrates of viral polymerases or by interfering with other stages of the viral life cycle .
Gastrointestinal Therapeutics
Compounds with an imidazole moiety, such as Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride, have been used in the treatment of gastrointestinal disorders. They can inhibit proton pumps and are involved in the reduction of gastric acid secretion, which is beneficial in treating conditions like peptic ulcers .
Neurological Disorders
Research suggests that imidazole derivatives can cross the blood-brain barrier and may have therapeutic applications in neurological disorders. They have been explored for their potential in treating diseases like Alzheimer’s and Parkinson’s due to their ability to interact with various neurotransmitter systems .
Wirkmechanismus
Target of Action
Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride is a compound that contains an imidazole ring . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known for their broad range of chemical and biological properties . They interact with their targets in various ways, leading to different biological responses.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have various molecular and cellular effects .
Eigenschaften
IUPAC Name |
methyl 2-amino-3-(3-methylimidazol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-11-5-10-4-6(11)3-7(9)8(12)13-2;/h4-5,7H,3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGCKPBKDOYTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoate hydrochloride | |
CAS RN |
1207887-43-1 | |
| Record name | Histidine, 3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207887-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)

![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)
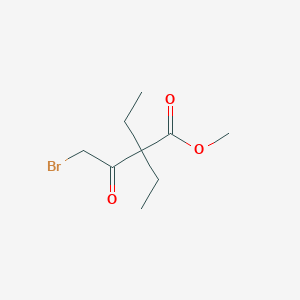
![1-[2-Chloro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1435400.png)
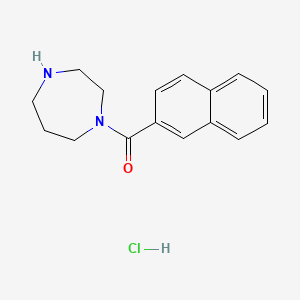
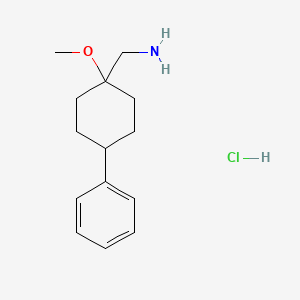

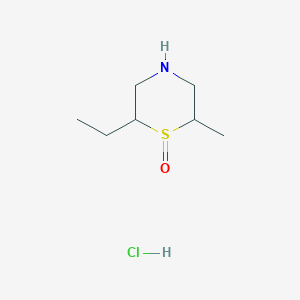
![N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1435405.png)
